Kv1.3 Binding Affinity: ShK vs BgK, Margatoxin, and ShK-Dap22
Wild-type ShK toxin binds Kv1.3 with a Kd of 11 pM, representing the highest affinity among sea anemone peptide Kv1.3 blockers. In direct comparison, the homologous sea anemone toxin BgK (from Bunodosoma granulifera) blocks Kv1.3 with an IC50 of approximately 10 nM—a ~900-fold lower affinity than ShK [1]. The scorpion toxin margatoxin (MgTx) inhibits Kv1.3 with an IC50 of approximately 50 pM [2], still ~5-fold less potent than ShK. The engineered ShK analogue ShK-Dap22 (Lys22→Dap substitution) exhibits a Kd of 52 pM for Kv1.3, approximately 5-fold weaker than wild-type ShK, while gaining ~20-fold selectivity for Kv1.3 over Kv1.1 [3]. This affinity differential makes wild-type ShK the most potent Kv1.3 peptide toxin available and the preferred reference standard for affinity benchmarking in Kv1.3 ion channel research.
| Evidence Dimension | Kv1.3 channel binding affinity / inhibitory potency (Kd or IC50) |
|---|---|
| Target Compound Data | ShK: Kd = 11 pM (Kv1.3) [1]; IC50 = 133 pM (Jurkat T lymphocyte Kv1.3 current) [4] |
| Comparator Or Baseline | BgK: IC50 ≈ 10 nM (Kv1.3) [1]; Margatoxin: IC50 ≈ 50 pM (Kv1.3) [2]; ShK-Dap22: Kd = 52 pM (Kv1.3) [3] |
| Quantified Difference | ShK is ~900-fold higher affinity than BgK (11 pM vs 10 nM); ~5-fold higher affinity than margatoxin (11 pM vs 50 pM); ~4.7-fold higher affinity than ShK-Dap22 (11 pM vs 52 pM) for Kv1.3 |
| Conditions | Radioligand binding assays using [125I]-ShK-Dap22 on L929 cells stably expressing mKv1.3 (Kd values); whole-cell patch clamp on Jurkat T lymphocytes and Xenopus oocytes expressing cloned Kv1.3 channels (IC50 values) |
Why This Matters
Procurement decisions requiring the absolute highest-affinity Kv1.3 peptide probe—for radioligand binding, fluorescent labeling, or functional studies where maximal target engagement at minimal concentrations is critical—must prioritise wild-type ShK over BgK, margatoxin, or even affinity-reduced ShK analogues.
- [1] Kalman K, Pennington MW, Lanigan MD, et al. ShK-Dap22, a potent Kv1.3-specific immunosuppressive polypeptide. J Biol Chem. 1998;273(49):32697-32707. doi:10.1074/jbc.273.49.32697 View Source
- [2] Garcia-Calvo M, Leonard RJ, Novick J, et al. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels. J Biol Chem. 1993;268(25):18866-18874. View Source
- [3] Lanigan MD, Kalman K, Lefievre Y, Pennington MW, Chandy KG, Norton RS. Mutating a critical lysine in ShK toxin alters its binding configuration in the pore-vestibule region of the voltage-gated potassium channel, Kv1.3. Biochemistry. 2002;41(40):11963-11971. doi:10.1021/bi026400b View Source
- [4] Pennington MW, Byrnes ME, Zaydenberg I, et al. Chemical synthesis and characterization of ShK toxin: a potent potassium channel inhibitor from a sea anemone. Int J Pept Protein Res. 1995;46(5):354-358. doi:10.1111/j.1399-3011.1995.tb01068.x View Source
